molecular formula C30H32N2O3 B11473584 ethyl (2E)-2-(4,4-diphenyl-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxooctanoate

ethyl (2E)-2-(4,4-diphenyl-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxooctanoate

Cat. No.: B11473584
M. Wt: 468.6 g/mol
InChI Key: QVJMLHRKWWRWNH-CYYJNZCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOOCTANOATE is a complex organic compound with a unique structure that includes a quinazoline core and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOOCTANOATE typically involves multi-step organic reactions. One common method includes the condensation of 4,4-diphenyl-1,2,3,4-tetrahydroquinazoline with ethyl 3-oxooctanoate under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the ylidene intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOOCTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Quinazoline derivatives

    Reduction: Alcohol derivatives

    Substitution: Amide or thioester derivatives

Scientific Research Applications

ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOOCTANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOOCTANOATE involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target. The ester group may also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOOCTANOATE: shares structural similarities with other quinazoline derivatives and esters, such as:

Uniqueness

The uniqueness of ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOOCTANOATE lies in its specific combination of the quinazoline core and the long-chain ester group. This structure imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for specific molecular interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H32N2O3

Molecular Weight

468.6 g/mol

IUPAC Name

ethyl (E)-2-(4,4-diphenyl-1H-quinazolin-2-yl)-3-hydroxyoct-2-enoate

InChI

InChI=1S/C30H32N2O3/c1-3-5-8-21-26(33)27(29(34)35-4-2)28-31-25-20-14-13-19-24(25)30(32-28,22-15-9-6-10-16-22)23-17-11-7-12-18-23/h6-7,9-20,33H,3-5,8,21H2,1-2H3,(H,31,32)/b27-26+

InChI Key

QVJMLHRKWWRWNH-CYYJNZCTSA-N

Isomeric SMILES

CCCCC/C(=C(/C1=NC(C2=CC=CC=C2N1)(C3=CC=CC=C3)C4=CC=CC=C4)\C(=O)OCC)/O

Canonical SMILES

CCCCCC(=C(C1=NC(C2=CC=CC=C2N1)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.